molecular formula C4HKO4 B145645 2-Butynedioic acid, monopotassium salt CAS No. 928-04-1

2-Butynedioic acid, monopotassium salt

Cat. No. B145645
CAS RN: 928-04-1
M. Wt: 152.15 g/mol
InChI Key: KLLYWRUTRAFSJT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butynedioic acid, monopotassium salt, also known as Acetylenedicarboxylic acid monopotassium salt or mono-Potassium 2-butynedioate, is an organic compound with the linear formula HOOCC≡CCOOK . It has a molecular weight of 152.15 .


Synthesis Analysis

Acetylenedicarboxylic acid can be obtained by treating α,β-dibromo succinic acid with potassium hydroxide (KOH) in methanol or ethanol. The reaction yields potassium bromide and potassium acetylenedicarboxylate. The salts are separated and the latter is treated with sulfuric acid .


Molecular Structure Analysis

The molecular structure of 2-Butynedioic acid, monopotassium salt, is represented by the linear formula HOOCC≡CCOOK . The removal of two protons from acetylenedicarboxylic acid yields the acetylenedicarboxylate dianion C4O2− 4, which consists only of carbon and oxygen, making it an oxocarbon anion .


Chemical Reactions Analysis

Acetylenedicarboxylic acid and its ester derivatives can undergo Cu (I)-catalyzed radical addition with acetophenones to yield furan derivatives . It can also be reacted with sulfur tetrafluoride to produce hexafluoro-2-butyne, a powerful dienophile for use in Diels-Alder reactions .


Physical And Chemical Properties Analysis

2-Butynedioic acid, monopotassium salt, has a density of 1.7±0.1 g/cm3, a boiling point of 362.4±25.0 °C at 760 mmHg, and a molar refractivity of 21.7±0.3 cm3 . It is slightly soluble at 20 ºC .

Scientific Research Applications

Role in Biosynthesis Pathways

In biosynthesis pathways, 2-butynedioic acid has been identified as an intermediate compound. A study on Escherichia coli revealed that a compound synthesized from aspartic acid was identified as 2-butynedioic acid. This finding suggests that 2-butynedioic acid is an early intermediate in the de novo biosynthesis of nicotinamide adenine dinucleotide, highlighting its importance in metabolic pathways (Heard & Tritz, 1980).

Impact on Stability of Coordination Polymers and MOFs

Research into the stability of coordination polymers and metal-organic frameworks (MOFs) has shown that the monopotassium salts of certain acids, including 2-butynedioic acid, affect the stability of these materials. The stability of these materials in water and their thermal stability are influenced by the structure of the salts used, with a noted decrease in stability upon heating. This research provides valuable insights into the design and synthesis of coordination polymers and MOFs with specific stability requirements (Krautwurst, Smets, Lamann, & Ruschewitz, 2019).

Synthesis of Diarylalkynes

2-Butynedioic acid is involved in the synthesis of diarylalkynes, a class of organic compounds with various applications. The optimized reaction conditions for this synthesis involve the coupling reaction of 2-butynedioic acid with aryl halides. This process demonstrates functional group tolerance and chemoselectivity, highlighting the compound's utility in organic synthesis (Park et al., 2010).

Safety And Hazards

Acetylenedicarboxylic acid monopotassium salt is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

Future Directions

Acetylenedicarboxylic acid is generally used to synthesize its ester derivatives, dimethyl acetylenedicarboxylate (DMAD) and dimethyl acetylenedicarboxylate, which are useful precursors in organic synthesis . It is one of the shortest linear links used in the preparation of Covalent Organic Frameworks (COFs) and Metal Organic Frameworks (MOFs) like IRMOF-0 . Fatty alcohol esters of acetylenedicarboxylic acid can be used for the preparation of phase change materials (PCM) .

properties

IUPAC Name

potassium;4-hydroxy-4-oxobut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLYWRUTRAFSJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CC(=O)[O-])C(=O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HKO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142-45-0 (Parent)
Record name 2-Butynedioic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7061300
Record name 2-Butynedioic acid, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Acetylenedicarboxylic acid, monopotassium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20151
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Butynedioic acid, monopotassium salt

CAS RN

928-04-1
Record name 2-Butynedioic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butynedioic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butynedioic acid, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium hydrogen butynedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of potassium hydroxide (44.8 g) and methanol (200 ml) was added 2,3-dibromosuccinic acid (55.2 g), and the whole was heated under reflux for 5 hours over a water bath. After cooling, white crystals were filtered and washed with methanol to afford a mixture (89 g) of acetylenedicarboxylic acid di-potassium salt and potassium bromide. The mixture was dissolved in water (as little water as possible was used) and 6N sulfuric acid (36 ml) was carefully added. White crystals formed were filtered to give 12.8 g of acetylenedicarboxylic acid mono-potassium salt.
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butynedioic acid, monopotassium salt
Reactant of Route 2
2-Butynedioic acid, monopotassium salt
Reactant of Route 3
2-Butynedioic acid, monopotassium salt

Citations

For This Compound
1
Citations
H Chihara, N Nakamura - Substances Containing Ag… C 10 H 15, 2010 - Springer
M H-2 78 0.0462 0.10 0.0358 1[1] M H-2 78 0.0462 0.10 0.0335 1[1] M H-2 132 0.0477 0.08 0.0367 1[1] M H-2 132 0.0477 0.08 0.0348 1[1] M H-2 179 0.0519 0.08 0.0400 1[1] M H-2 …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.